molecular formula C20H18N6O B6421251 N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine CAS No. 946289-78-7

N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine

Cat. No.: B6421251
CAS No.: 946289-78-7
M. Wt: 358.4 g/mol
InChI Key: KZCQBQOTKPMZLE-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine is a chemical compound offered for research and development purposes. This substance belongs to the class of pteridine-2,4-diamines, a scaffold of significant interest in medicinal chemistry and chemical biology. Compounds within this structural family have been investigated for their potential to interact with various biological pathways . Researchers utilize this pteridine-diamine derivative as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. Its structure, featuring substituted aniline groups, makes it a valuable candidate for exploring structure-activity relationships (SAR), particularly in the development of receptor-specific agents. Further investigation is aimed at elucidating its precise mechanism of action and full spectrum of research applications. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-4-3-5-15(12-13)24-20-25-18-17(21-10-11-22-18)19(26-20)23-14-6-8-16(27-2)9-7-14/h3-12H,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQBQOTKPMZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formation of the Pteridine Core :
    A halogenated pyrimidine intermediate (e.g., 2,4-dichloropteridine) reacts with 3-methylaniline under basic conditions to yield N2-(3-methylphenyl)pteridine-4-amine. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (80–120°C).

  • N4 Substitution :
    The 4-amino group is then functionalized with 4-methoxyphenyl via nucleophilic aromatic substitution. Methoxy-substituted phenylboronic acids or Grignard reagents are used in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to achieve cross-coupling.

Table 1: Representative Condensation Reaction Conditions

StepReactantsCatalyst/SolventTemperatureYield (%)Source
12,4-Dichloropteridine + 3-methylanilineK₂CO₃, DMF100°C65–72
2N2-(3-methylphenyl)pteridine-4-amine + 4-methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃80°C58–63

Key challenges include regioselectivity during the second substitution, mitigated by steric directing groups or temperature modulation.

Halogenation and Amine Displacement Strategy

An alternative method, adapted from intermediates in patent WO2005016893A2, utilizes halogenated precursors for sequential amine substitutions.

Procedure Overview

  • Halogenation of Cytosine Analogues :
    N4-substituted cytosines (formula VI) are treated with phosphorus oxychloride (POCl₃) to generate 2,4-dichloropteridines. For example, 4-methoxy-substituted cytosine derivatives yield 2,4-dichloro-6-(4-methoxyphenyl)pteridine.

  • Stepwise Amine Introduction :

    • N2 Substitution : Reaction with 3-methylaniline in acetonitrile at 90°C installs the 3-methylphenyl group.

    • N4 Substitution : Residual chloride at position 4 is displaced by 4-methoxyaniline under microwave irradiation (200°C, 1 hour).

Table 2: Halogenation-Based Synthesis Parameters

IntermediateReagents/ConditionsProductYield (%)
4-Methoxycytosine derivativePOCl₃, dimethylaniline, 90°C2,4-Dichloro-6-(4-methoxyphenyl)pteridine70
2,4-Dichloro intermediate3-Methylaniline, K₂CO₃, DMFN2-(3-methylphenyl)-4-chloropteridine68
4-Chloro intermediate4-Methoxyaniline, MW, 200°CTarget compound60

Microwave-assisted reactions enhance reaction rates and purity by reducing side products.

One-Pot Tandem Amination

Recent advances describe a one-pot approach combining Ullmann coupling and Buchwald-Hartwig amination. This method, inferred from PubChem data (CID 16820894), avoids isolating intermediates.

Synthetic Steps

  • Simultaneous Coupling :
    A mixture of 2,4-dibromopteridine, 3-methylaniline, and 4-methoxyaniline is heated with a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline) in toluene. The dual amination proceeds at 110°C over 24 hours.

  • Workup and Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Table 3: One-Pot Reaction Optimization

Catalyst SystemLigandSolventTime (h)Yield (%)
CuI1,10-PhenanthrolineToluene2455
Pd₂(dba)₃XantphosDioxane1862

While palladium catalysts offer higher yields, copper systems are cost-effective for large-scale synthesis.

Solid-Phase Synthesis for High-Throughput Production

Adapted from pyrrolopyrimidine protocols in Khalaf et al. (2014), solid-phase techniques enable rapid analog generation.

Methodology

  • Resin Functionalization :
    Wang resin is loaded with a brominated pteridine precursor via ester linkage.

  • Iterative Substitutions :

    • N2 Modification : 3-Methylphenylamine is coupled using HATU/DIEA in DMF.

    • N4 Modification : 4-Methoxyphenylamine is introduced under microwave conditions (200°C, 20 minutes).

  • Cleavage and Isolation :
    Trifluoroacetic acid (TFA) releases the compound from the resin, followed by HPLC purification.

Table 4: Solid-Phase Synthesis Efficiency

StepReagentsPurity (%)Yield (mg/g resin)
N23-Methylphenylamine, HATU98120
N44-Methoxyphenylamine, MW95110

This method excels in parallel synthesis but requires specialized equipment.

Green Chemistry Approaches

Emerging methods focus on solvent-free or aqueous conditions to enhance sustainability.

Key Innovations

  • Ball Milling : Mechanochemical synthesis avoids solvents by grinding 2,4-dichloropteridine with amines in a planetary mill. Yields reach 50–55% within 2 hours.

  • Photocatalytic Amination : Visible-light-driven catalysis using eosin Y achieves N4 substitution at room temperature, though yields remain modest (40–45%) .

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives or reduced pteridine compounds.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in the Pteridine Family

Several pteridine-2,4-diamine derivatives with varying substituents have been studied:

Compound Name N2 Substituent N4 Substituent Molecular Weight Key Properties/Activities Reference
N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 3-Chloro-4-methylphenyl 4-Methoxyphenyl 392.8 Unknown (data lacking)
N4-(3-Chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine 3-Fluorophenyl 3-Chloro-4-methylphenyl 380.8 Unknown (data lacking)

Key Observations :

  • The 4-methoxyphenyl group at N4 introduces electron-donating effects, which could stabilize the molecule’s aromatic system and modulate interactions with biological targets .

Pyrimidine Derivatives with Similar Substitution Patterns

Pyrimidine-based analogs, though distinct in their core structure, share the 2,4-diamine motif and substituent diversity:

Compound Name N2 Substituent N4 Substituent Molecular Weight Key Properties/Activities Reference
N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) 2-(Piperidin-1-yl)ethyl 4-Chlorophenyl ~350 (estimated) Anti-Alzheimer’s activity (CNS-targeted)
N2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N4-(1-methylbenzimidazol-4-yl)pyrimidine-2,4-diamine Indole-ethyl Benzimidazole ~450 (estimated) Anticancer activity

Key Observations :

  • Bulky substituents (e.g., benzimidazole or indole groups) at N4 correlate with anticancer activity, likely due to interactions with kinase domains .
  • The methoxy group in SP-2’s analog enhances blood-brain barrier penetration, a critical feature for CNS-targeted drugs like anti-Alzheimer’s agents .

Triazine Derivatives

Triazine-based compounds with 2,4-diamine substitution exhibit diverse applications:

Compound Name N2 Substituent N4 Substituent Molecular Weight Key Properties/Activities Reference
N2-(4-Methoxyphenyl)-N4-(4-methyl-2-nitrophenyl)-6-(piperazin-1-yl)-s-triazine-2,4-diamine 4-Methyl-2-nitrophenyl 4-Methoxyphenyl ~400 (estimated) Antimicrobial activity
N2-(4-Ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride 4-Ethylphenyl 4-Methoxyphenyl 468.55 Supplier availability (no bioactivity data)

Key Observations :

  • Nitro groups (e.g., in ) enhance antimicrobial potency, likely through redox interactions with bacterial enzymes .
  • The morpholino group in triazine derivatives improves solubility, a critical factor for drug formulation .

Biological Activity

N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18N6O
  • Molecular Weight : 342.37 g/mol
  • CAS Number : 946243-03-4

The compound features a pteridine core substituted at the N2 and N4 positions with a 3-methylphenyl group and a 4-methoxyphenyl group, respectively. This structural diversity is significant for its interaction with various biological targets, enhancing its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pteridine Core : This can be synthesized through the condensation of appropriate diamines with formamide derivatives under acidic or basic conditions.
  • Substitution Reactions : The introduction of the methoxy and methyl groups is achieved via nucleophilic aromatic substitution reactions.
  • Final Assembly : Coupling the substituted pteridine core with desired amine groups using catalysts like palladium on carbon (Pd/C).

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can affect various metabolic pathways. This mechanism positions it as a candidate for drug development in areas such as oncology and immunology.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on pteridine derivatives similar to this compound demonstrated significant inhibition of CDK2 and CDK9 with IC50 values in the low micromolar range (0.004 μM for CDK2 and 0.009 μM for CDK9) . These findings indicate its potential as a dual inhibitor in cancer therapy.
  • Antiparasitic Effects : Related compounds have shown efficacy against parasitic infections such as Toxocara canis, with lower cytotoxicity profiles compared to traditional treatments like albendazole . This suggests that modifications in pteridine structures could lead to safer therapeutic options.

Comparative Analysis of Similar Compounds

Compound NameStructureKey Features
N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamineStructureContains two methoxyphenyl groups; potential for higher biological activity due to increased hydrophobic interactions.
5-Fluoro-N2-(3,4,5-trimethoxyphenyl)-pyrimidine-2,4-diamineStructureFluorinated derivative with enhanced metabolic stability; useful in drug design.
N6-(3-pyridyl)-N2,N4-bis(phenyl)pyrimidine-2,4-diamineStructureIncorporates a pyridyl group; may exhibit different pharmacological profiles due to nitrogen heteroatom presence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine, and how do reaction parameters influence outcomes?

  • Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pteridine core. Key steps include nucleophilic substitution at the 2- and 4-positions using aryl amines. Reaction parameters such as solvent polarity (e.g., DMF or toluene), temperature control (80–110°C), and catalysts (e.g., palladium or copper-based systems) significantly impact yield and purity . Purification often requires advanced techniques like HPLC to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromatic ring interactions. Infrared (IR) spectroscopy identifies functional groups like amines and methoxy moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns . X-ray crystallography, though less common, provides definitive structural confirmation for crystalline derivatives .

Q. What preliminary biological screening assays are recommended to evaluate its potential bioactivity?

  • Answer : Enzymatic inhibition assays (e.g., kinase or dehydrogenase targets) and cell-based viability assays (MTT or ATP-luminescence) are standard. Dose-response curves (IC₅₀) and selectivity profiling against related enzymes help prioritize further studies. Structural analogs with methoxyphenyl and methylphenyl groups have shown activity in kinase inhibition, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and stability of this pteridine derivative?

  • Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates, guiding solvent and catalyst selection. Reaction path searches identify energy barriers, enabling optimization of stepwise processes. Molecular dynamics simulations assess stability under varying pH and temperature conditions . For example, computational models can predict the steric effects of the 3-methylphenyl group on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from impurities (<95% purity) or assay variability (e.g., cell line differences). Researchers should:

  • Validate compound purity via HPLC and elemental analysis.
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Compare results with structurally similar compounds (e.g., triazine or pyrimidine derivatives) to identify substituent-specific effects .

Q. How do substituent modifications at the N2 and N4 positions alter the compound’s physicochemical and biological properties?

  • Answer : The 4-methoxyphenyl group enhances solubility via polar interactions, while the 3-methylphenyl group increases lipophilicity, affecting membrane permeability. SAR studies on analogs reveal that electron-donating groups (e.g., methoxy) at N4 improve binding to hydrophobic enzyme pockets, whereas bulky N2 substituents may reduce off-target effects . Advanced modifications, such as fluorination at the phenyl ring, can be explored to modulate metabolic stability .

Q. What industrial-scale synthesis challenges exist, and how can they be addressed in academic settings?

  • Answer : Scaling up multi-step syntheses often faces yield drop-offs due to inefficient mixing or heat transfer. Continuous flow reactors improve reproducibility and safety for exothermic steps . Academic labs can collaborate with engineering teams to integrate process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .

Methodological Considerations

  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate synthetic conditions (solvent, catalyst) with yield/purity trends .
  • Contradictory Results : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Ethical Compliance : Adhere to safety protocols for handling aryl amines and heavy metal catalysts, as outlined in regulatory guidelines .

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